2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide
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Overview
Description
2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide typically involves the reaction of 2-mercapto-3-propylquinazolin-4(3H)-one with N-propylacetamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediate compounds, purification, and final product formation. The use of green chemistry principles, such as eco-friendly solvents and recyclable catalysts, is often employed to minimize environmental impact and enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide
- 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide
- N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide
Uniqueness
2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide is unique due to its specific structural features, such as the propyl groups attached to both the quinazolinone ring and the acetamide moiety. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
733026-71-6 |
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Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C16H21N3O2S/c1-3-9-17-14(20)11-22-16-18-13-8-6-5-7-12(13)15(21)19(16)10-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20) |
InChI Key |
DADLZPWOSKDEHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC |
solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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